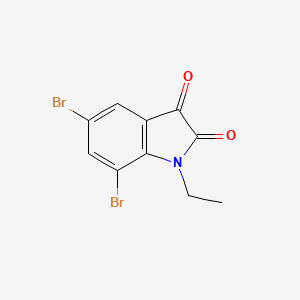

5,7-dibromo-1-ethyl-1H-indole-2,3-dione

Description

Historical Context and Significance of the Indole-2,3-dione (Isatin) Scaffold in Organic Chemistry

Isatin (B1672199) (1H-indole-2,3-dione) was first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo (B80030) dye. This discovery unveiled a highly versatile heterocyclic scaffold that has since become fundamental to organic and medicinal chemistry. The isatin core, characterized by a fusion of a benzene (B151609) ring and a pyrrolidine-2,3-dione (B1313883) ring, possesses a unique combination of structural features, including an amide, a ketone, and a reactive α-keto-amide linkage.

The significance of the isatin scaffold lies in its exceptional synthetic utility. nih.gov The reactive C3-carbonyl group readily participates in a wide array of chemical reactions, including condensation, addition, and spiro-annulation reactions, making it a valuable building block for the synthesis of complex heterocyclic systems. nih.gov Isatin and its derivatives are precursors to various biologically important molecules, such as oxindoles and quinolines. nih.gov The indole (B1671886) moiety itself is a privileged structure in drug discovery, found in numerous natural products and pharmaceuticals. researchgate.netnih.gov The inherent biological activity of the isatin core, coupled with its synthetic accessibility and the ease with which it can be functionalized, has cemented its importance in the development of new therapeutic agents. researchgate.netrjpn.org

The Unique Role of Halogenation and N-Substitution in Modulating Indole-2,3-dione Properties and Reactivity

The strategic modification of the isatin scaffold through halogenation and N-substitution is a powerful tool for tuning its chemical and biological properties. These modifications alter the molecule's electronic distribution, lipophilicity, and steric hindrance, which in turn influences its reactivity and pharmacological profile.

Halogenation: The introduction of halogen atoms, particularly bromine, onto the aromatic ring of isatin significantly impacts its electronic nature and biological activity. Bromine, being an electron-withdrawing yet ortho-, para-directing group, can modulate the reactivity of the scaffold. Studies on various heterocyclic compounds have shown that halogenation, and specifically bromination, can enhance biological activities such as anticancer and antimicrobial properties. researchgate.net For instance, many marine natural products contain brominated indole rings and exhibit potent biological effects. nih.govnih.gov In the context of isatin, dibromination at the 5 and 7 positions is expected to increase the compound's lipophilicity and potentially enhance its ability to cross biological membranes.

N-Substitution: Modification at the N1 position of the isatin ring by introducing an alkyl group, such as ethyl, eliminates the N-H proton, thereby altering its hydrogen bonding capabilities. This substitution also increases the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic properties. N-alkylation has been shown to be an effective strategy for enhancing the biological activity of isatin derivatives. nih.gov The presence of an N-ethyl group can also introduce specific steric interactions with target biomolecules, potentially leading to altered binding affinity and selectivity. The combination of these substitutions in 5,7-dibromo-1-ethyl-1H-indole-2,3-dione creates a unique molecular architecture with distinct physicochemical characteristics compared to the parent isatin molecule.

Specific Research Focus on this compound

The specific research focus on this compound centers on its synthesis and potential as a scaffold for further chemical exploration. The preparation of this compound typically involves a two-step synthetic sequence: the dibromination of isatin followed by N-alkylation. The synthesis of the precursor, 5,7-dibromoisatin, can be achieved by treating isatin with bromine in ethanol (B145695). nih.gov The subsequent N-ethylation can be accomplished by reacting the 5,7-dibromoisatin with an ethylating agent like bromoethane (B45996) in the presence of a base, a method analogous to the synthesis of similar N-alkylated bromo-isatins. researchgate.netresearchgate.net

The resulting compound, this compound, serves as a valuable intermediate in synthetic chemistry. The presence of the two bromine atoms provides reactive handles for cross-coupling reactions, allowing for the introduction of diverse functional groups at the 5 and 7 positions. The reactive C3-carbonyl group remains available for various transformations, enabling the construction of more complex molecular architectures, including spiro-heterocycles. The ethyl group at the N1 position modulates the solubility and electronic properties of the molecule.

Below is a data table summarizing the key chemical properties of the related compound, 5,7-Dibromoisatin, which is the direct precursor to the title compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃Br₂NO₂ |

| Molecular Weight | 304.92 g/mol |

| Appearance | Solid |

| Melting Point | 250-255 °C |

| CAS Number | 6374-91-0 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Overview of Current Research Trajectories and Objectives for this compound

Current research trajectories for this compound and structurally related compounds are primarily directed toward the fields of medicinal chemistry and materials science. The objectives are rooted in the well-documented biological activities of the isatin scaffold and the enhanced potency often observed with halogenated and N-substituted derivatives.

A significant area of investigation is the exploration of its potential as an anticancer agent. The indole nucleus is a common feature in many natural and synthetic molecules with significant biological activity, including potent anticancer properties. nih.govrjpn.org Research has shown that halogenation of heterocyclic compounds can lead to an increase in their cytotoxic activity. researchgate.net Specifically, derivatives of 5,7-dibromoisatin have been evaluated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The introduction of the N-ethyl group could further enhance this activity by modifying the compound's interaction with the target protein.

Another important research avenue is the development of novel antimicrobial agents. The isatin scaffold is known to exhibit a broad range of antimicrobial activities. researchgate.net Structure-activity relationship studies have revealed that 5-halogenation and N-alkylation can lead to a marked enhancement in antibacterial activity. nih.gov Therefore, this compound is a promising candidate for the development of new antibacterial and antifungal compounds.

Furthermore, the unique electronic and structural features of this compound make it a target for applications in materials science, such as the development of novel dyes or sensors. The isatin core can be chemically modified to create compounds with interesting photophysical properties.

The primary objectives of current research on this molecule and its analogs include:

Synthesis and Derivatization: Developing efficient synthetic routes and creating libraries of related compounds for structure-activity relationship (SAR) studies.

Biological Evaluation: Screening the compound and its derivatives for a range of biological activities, with a primary focus on anticancer and antimicrobial properties.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1-ethylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2/c1-2-13-8-6(9(14)10(13)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMQGRJGDULBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dibromo 1 Ethyl 1h Indole 2,3 Dione and Its Analogues

Established Synthetic Routes to Indole-2,3-dione Core Structures

The indole-2,3-dione, or isatin (B1672199), scaffold is a fundamental building block in organic synthesis, and numerous methods have been developed for its construction. nih.gov These can be broadly categorized into conventional procedures, many of which have been in use for over a century, and modern techniques that often prioritize efficiency and environmental considerations.

Conventional Procedures (e.g., Sandmeyer, Stolle, Martinet Syntheses)

Several classical methods for synthesizing the isatin ring system have been extensively utilized and are well-documented in chemical literature. nih.govresearchgate.net

The Sandmeyer isatin synthesis is one of the oldest and most straightforward methods. wikipedia.org It involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usdergipark.org.tr This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin core in good yields, often exceeding 75%. wikipedia.orgsynarchive.com

The Stolle synthesis is considered a robust alternative to the Sandmeyer method for preparing both substituted and unsubstituted isatins. wikipedia.orgchemicalbook.com This procedure involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.tr Subsequent cyclization of this intermediate in the presence of a Lewis acid, such as aluminum trichloride (B1173362) or boron trifluoride, affords the isatin derivative. wikipedia.orgbiomedres.us

The Martinet dioxindole synthesis provides another route to isatin precursors. In this reaction, a primary or secondary aniline is condensed with an ester of mesoxalic acid to produce a dioxindole. wikipedia.org This can then be oxidized to the corresponding isatin.

Table 1: Overview of Conventional Isatin Syntheses

| Synthesis Name | Starting Materials | Key Intermediates | Reagents |

|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Isonitrosoacetanilide | H₂SO₄ |

| Stolle | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃, BF₃) |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole | - |

Modern and Environmentally Benign Approaches to Indole-2,3-dione Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient methods for isatin synthesis. These modern approaches often involve the direct oxidation of readily available indole (B1671886) derivatives. wikipedia.org For instance, N-substituted isatins can be synthesized by the oxidation of corresponding indoles or oxindoles using various oxidizing agents. wikipedia.org

One environmentally benign method involves the oxidation of indoles using molecular oxygen as the oxidant, which is a greener alternative to traditional heavy metal-based oxidizing agents. nih.govorganic-chemistry.org Some procedures utilize catalysts, such as a dicyanopyrazine derivative (DPZ) as a photosensitizer, to facilitate this transformation. nih.gov Another approach employs tert-butyl nitrite (B80452) (t-BuONO) as an additive in the presence of molecular oxygen for a metal-free oxidation of oxindoles to isatins under mild conditions. organic-chemistry.orgorganic-chemistry.org

Directed Synthesis of 5,7-Dibrominated Indole-2,3-diones

The synthesis of the target compound requires the specific introduction of two bromine atoms at the 5- and 7-positions of the isatin ring. This is achieved through regioselective bromination.

Regioselective Bromination Strategies for the Isatin Ring

Electrophilic aromatic substitution on the isatin ring predominantly occurs at the C-5 and C-7 positions. taylorfrancis.com The synthesis of 5,7-dibromoisatin can be accomplished by refluxing isatin in ethanol (B145695) and adding bromine dropwise while maintaining a specific temperature range, typically between 70–75 °C. nih.gov This direct bromination strategy allows for the introduction of bromine atoms at the desired positions on the aromatic ring of the isatin core.

The regioselectivity of electrophilic aromatic bromination is a well-studied area of organic chemistry. nih.gov The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming electrophile. In the case of isatin, the electron-withdrawing nature of the carbonyl groups deactivates the aromatic ring, but the directing influence of the acylamino group and the benzene (B151609) ring itself favors substitution at the 5- and 7-positions.

Functional Group Compatibility in Bromination Reactions

During the bromination of the isatin ring, it is important to consider the compatibility of other functional groups that may be present in the molecule. The conditions used for bromination, such as the use of elemental bromine and elevated temperatures, can potentially react with other sensitive functional groups. However, the isatin core itself is relatively stable under these conditions, allowing for the selective bromination of the aromatic ring. For the synthesis of 5,7-dibromoisatin, starting with the unsubstituted isatin core simplifies the reaction, as there are no other functional groups that could interfere with the bromination process.

N-Alkylation Strategies for 5,7-Dibromoisatin to Yield 5,7-Dibromo-1-ethyl-1H-indole-2,3-dione

The final step in the synthesis of the target compound is the introduction of an ethyl group at the nitrogen atom of the 5,7-dibromoisatin. This is typically achieved through an N-alkylation reaction.

N-alkylation of isatins is a common transformation that reduces the lability of the isatin nucleus towards bases while preserving its reactivity. nih.gov The reaction is generally carried out by first generating the isatin anion with a suitable base, followed by treatment with an alkylating agent. nih.gov

For the synthesis of this compound, 5,7-dibromoisatin would be deprotonated using a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov The resulting anion is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product. Microwave-assisted N-alkylation has also been shown to be an efficient method, often leading to full conversion in a shorter reaction time. nih.gov

Table 2: Reagents for N-Alkylation of Isatins

| Base | Alkylating Agent | Solvent |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethyl Iodide | N,N-Dimethylformamide (DMF) |

| Cesium Carbonate (Cs₂CO₃) | Ethyl Bromide | N-Methyl-2-pyrrolidinone (NMP) |

| Sodium Hydride (NaH) | Diethyl Sulfate | Tetrahydrofuran (THF) |

Implementation of Ethylating Reagents at the N1 Position

The introduction of an ethyl group at the N1 position of the 5,7-dibromoisatin scaffold is typically achieved through nucleophilic substitution. The process begins with the deprotonation of the weakly acidic N-H bond of the isatin ring using a suitable base. This generates a highly conjugated isatin anion, which then acts as a nucleophile, attacking an ethylating agent. nih.gov

Commonly employed ethylating agents include ethyl halides, such as ethyl bromide or ethyl iodide. The selection of the base and solvent system is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. nih.govnih.gov The reactions are typically conducted in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP), which effectively solvate the cation and facilitate the nucleophilic attack. nih.govnih.gov Heating is often necessary to drive the reaction to completion. For instance, a general procedure involves stirring 5,7-dibromoisatin with a base like K₂CO₃ in DMF, followed by the addition of the alkylating agent and heating the mixture. nih.gov

| Reagent/Condition | Type | Role/Purpose | Common Examples |

| Ethylating Agent | Electrophile | Provides the ethyl group for N1 substitution. | Ethyl bromide, Ethyl iodide, Diethyl sulfate |

| Base | Catalyst | Deprotonates the N1-H of the isatin ring. | K₂CO₃, Cs₂CO₃, NaH |

| Solvent | Medium | Solvates reactants and facilitates the reaction. | DMF, NMP, Acetonitrile |

| Temperature | Condition | Influences reaction rate and completion. | Room Temperature to >80 °C |

Phase-Transfer Catalysis and Other Alkylation Conditions

Phase-Transfer Catalysis (PTC) offers an efficient alternative for the N-alkylation of isatins, especially in heterogeneous reaction systems where the reactants are present in different phases (e.g., a solid base and an organic solvent). researchgate.netimist.ma A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated isatin anion from the solid or aqueous phase into the organic phase. researchgate.netresearchgate.net In the organic phase, the anion readily reacts with the ethylating agent. This technique can lead to faster reaction rates and milder conditions compared to traditional methods. researchgate.netresearchgate.net Studies on the alkylation of isatin and its bromo-derivatives often utilize a system comprising K₂CO₃ as the base, DMF as the solvent, and a catalytic amount of TBAB. researchgate.netresearchgate.netresearchgate.net

Other advanced alkylation conditions include the use of solid-supported bases, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). researchgate.netsemanticscholar.org This method simplifies the work-up procedure, as the base can be removed by simple filtration, which is advantageous for large-scale synthesis. semanticscholar.org Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate the N-alkylation of isatins. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. nih.gov

| Method | Catalyst/Support | Key Advantages |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Enhances reaction rates in heterogeneous systems, milder conditions. researchgate.netresearchgate.net |

| Solid-Supported Base | Potassium Fluoride on Alumina (KF/Al₂O₃) | Simplifies work-up and purification, suitable for parallel synthesis. semanticscholar.org |

| Microwave-Assisted Synthesis | None (Energy Source) | Drastically reduces reaction times, often improves yields. nih.govresearchgate.net |

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of derivatives based on the this compound structure can be approached through both divergent and convergent strategies.

Divergent Synthesis: This is the most common and practical approach. The synthesis begins with a common, readily available starting material, isatin, which is first subjected to electrophilic bromination. The reaction of isatin with bromine in a suitable solvent like ethanol can yield 5,7-dibromoisatin. nih.gov This dibrominated core structure then serves as a branching point. The N-alkylation with an ethylating agent produces the target compound, this compound. From this key intermediate, a diverse library of derivatives can be generated by performing various chemical transformations, typically targeting the reactive C3-carbonyl group.

Convergent Synthesis: A convergent pathway involves the synthesis of separate fragments of the molecule, which are then combined in the final stages. In this context, one could envision a route starting with the synthesis of N-ethylisatin. This would then be followed by a regioselective dibromination at the 5 and 7 positions. However, this approach presents significant challenges. The N-ethyl group influences the electronic properties of the benzene ring, and controlling the regioselectivity of the bromination to exclusively obtain the 5,7-disubstituted product over other possible isomers (e.g., 5-bromo, 7-bromo, 5,6-dibromo) is difficult. The established synthesis of 5,7-dibromoisatin from isatin itself indicates the kinetic and thermodynamic favorability of substitution at these positions, but the N-ethyl group could alter this outcome. nih.gov Therefore, the divergent pathway is generally preferred for its superior control and predictability.

Methodological Advancements in Yield Optimization and Scalability for this compound Synthesis

Optimizing the synthesis of this compound for higher yields and scalability involves refining several aspects of the N-alkylation step.

Reagent Selection : The choice of base is critical. While K₂CO₃ is cost-effective and commonly used, Cs₂CO₃ is often more effective, leading to higher yields and faster reactions, albeit at a higher cost. nih.gov The selection of the ethylating agent (e.g., iodide vs. bromide) can also impact reaction kinetics.

Reaction Conditions : As previously noted, microwave-assisted synthesis represents a significant advancement. By reducing reaction times from hours to minutes, it increases throughput, a key consideration for scalability. nih.govresearchgate.net

Catalysis : The use of phase-transfer catalysis can be particularly beneficial for large-scale reactions, ensuring efficient interaction between the solid base and the organic-soluble substrates, potentially improving yields and reaction consistency. researchgate.netresearchgate.net

Purification : Methodologies that simplify purification are crucial for scalability. The use of solid-supported bases like KF/Al₂O₃ eliminates the need for aqueous workups to remove inorganic salts, streamlining the process to a simple filtration step. semanticscholar.org This not only saves time and resources but also reduces solvent waste, contributing to a more environmentally benign process.

| Advancement | Impact on Yield | Impact on Scalability |

| Optimized Base/Solvent System | Can significantly increase yield by improving solubility and reaction rate. nih.gov | Moderate; depends on cost and handling of reagents at scale. |

| Microwave Irradiation | Often improves yield by reducing side reactions and degradation. nih.gov | High; dramatically increases throughput and efficiency. |

| Phase-Transfer Catalysis | Can improve yields by overcoming phase limitations. researchgate.netresearchgate.net | High; enables efficient large-scale heterogeneous reactions. |

| Solid-Supported Reagents | Yields are comparable to solution-phase methods. semanticscholar.org | Very High; simplifies purification, reduces waste, and allows for easier automation. |

Chemical Transformations and Reactivity Profiling of 5,7 Dibromo 1 Ethyl 1h Indole 2,3 Dione

Reactivity of the Carbonyl Centers at C2 and C3 Positions

The indole-2,3-dione core is characterized by two adjacent carbonyl groups. The C3-carbonyl typically exhibits greater electrophilicity and reactivity compared to the C2-amide carbonyl. This difference in reactivity is a cornerstone of isatin (B1672199) chemistry.

Nucleophilic Addition Reactions

The electron-deficient C3-carbonyl carbon of 5,7-dibromo-1-ethyl-1H-indole-2,3-dione is a prime target for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and enolates, can add to this position to generate tertiary alcohol derivatives.

Grignard Reactions: The addition of Grignard reagents (RMgX) to N-substituted isatins provides a straightforward route to 3-substituted-3-hydroxy-2-oxindoles. In the case of this compound, the reaction with a Grignard reagent would be expected to proceed selectively at the C3-carbonyl, yielding the corresponding 3-alkyl- or 3-aryl-3-hydroxy-5,7-dibromo-1-ethyl-1,3-dihydro-2H-indol-2-one.

Reformatsky Reaction: The Reformatsky reaction, which involves the reaction of an α-halo ester with zinc to form an organozinc reagent, can also be employed. The reaction of N-ethylisatin with ethyl bromoacetate (B1195939) and zinc has been shown to yield the corresponding ethyl (1-ethyl-3-hydroxy-oxindolyl-3)-acetate acs.org. By analogy, this compound would be expected to undergo a similar transformation to afford the corresponding β-hydroxy ester derivative.

| Nucleophilic Addition Reaction | Reagents | Expected Product |

| Grignard Reaction | RMgX, THF | 3-Alkyl/Aryl-5,7-dibromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |

| Reformatsky Reaction | BrCH₂CO₂Et, Zn | Ethyl (5,7-dibromo-1-ethyl-3-hydroxy-2-oxo-indolin-3-yl)acetate |

Condensation Reactions with Amino Compounds (e.g., Imines, Hydrazones, Thiosemicarbazones)

The C3-carbonyl group readily undergoes condensation reactions with primary amino compounds to form a variety of derivatives, many of which possess significant biological activity.

Imines (Schiff Bases): Reaction with primary amines leads to the formation of the corresponding C3-imino derivatives. For instance, the condensation of N-methyl isatin with various anilines has been reported to yield the corresponding Schiff bases biomedres.us.

Hydrazones: Condensation with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. N-substituted indole-3-carboxaldehydes have been shown to react with substituted phenylhydrazines to form hydrazones nih.gov. A similar reaction is expected at the C3-carbonyl of this compound.

Thiosemicarbazones: Reaction with thiosemicarbazide (B42300) results in the formation of thiosemicarbazones, a class of compounds known for their diverse pharmacological properties.

| Amino Compound | Product Type | General Structure of Product from this compound |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 5,7-dibromo-1-ethyl-3-(N-R-imino)indolin-2-one |

| Hydrazine (H₂N-NH₂) | Hydrazone | 5,7-dibromo-1-ethylindoline-2,3-dione 3-hydrazone |

| Thiosemicarbazide (H₂N-NH-C(S)NH₂) | Thiosemicarbazone | (E)-2-(5,7-dibromo-1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide |

Formation of Spiro Derivatives

The reactivity of the C3-carbonyl group is extensively utilized in the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. A common and powerful method for the construction of these complex structures is the 1,3-dipolar cycloaddition reaction.

In this approach, a 1,3-dipole, often an azomethine ylide generated in situ from the reaction of the isatin with an α-amino acid (such as sarcosine (B1681465) or L-proline), reacts with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring spiro-fused at the C3 position. The reaction of isatins with L-proline and various electron-deficient alkenes is a well-established method for the synthesis of spiro[indoline-3,3'-pyrrolizines] ccspublishing.org.cn. The versatility of this reaction allows for the creation of a wide array of structurally diverse spirooxindoles by varying the isatin, amino acid, and dipolarophile nih.govnih.govfrontiersin.org. Given the prevalence of this methodology, it is highly probable that this compound would serve as a suitable substrate for such transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Brominated Indole (B1671886) Ring

The benzene (B151609) ring of the this compound scaffold is substituted with two bromine atoms, an N-ethyl group fused to the pyrrole (B145914) ring, and the electron-withdrawing dione (B5365651) functionality. These substituents significantly influence the feasibility and regioselectivity of further substitution reactions on the aromatic ring.

Conversely, the electron-deficient nature of the aromatic ring, due to the presence of two bromine atoms and the dione moiety, makes it a potential candidate for nucleophilic aromatic substitution (SNAr) nih.govlibretexts.orglibretexts.org. In SNAr reactions, a strong nucleophile can displace a leaving group (in this case, a bromide ion) from an activated aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While SNAr reactions typically require strong activation, the cumulative electron-withdrawing effect of the substituents in this compound might render it susceptible to this type of transformation under appropriate conditions with a strong nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Sites

The bromine atoms at the C5 and C7 positions are excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide. The Suzuki coupling is a robust and widely used method for the formation of C-C bonds youtube.comyoutube.com. It is anticipated that this compound would readily undergo Suzuki coupling at one or both bromine positions, depending on the stoichiometry of the reagents and the reaction conditions. The relative reactivity of the C5 and C7 positions could potentially be controlled by the choice of catalyst and reaction parameters nih.govscispace.com.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene nih.gov. This reaction would allow for the introduction of alkenyl substituents at the C5 and/or C7 positions of the indole core.

Sonogashira Coupling: This reaction couples an aryl or vinyl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com. The Sonogashira coupling would enable the introduction of alkynyl moieties, which are versatile functional groups that can be further elaborated.

| Cross-Coupling Reaction | Coupling Partner | Expected Product Feature |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Aryl or vinyl group at C5 and/or C7 |

| Heck | Alkene | Alkenyl group at C5 and/or C7 |

| Sonogashira | Terminal Alkyne | Alkynyl group at C5 and/or C7 |

Ring-Opening and Rearrangement Reactions Involving the Indole-2,3-dione Core

The strained five-membered ring of the indole-2,3-dione system can undergo ring-opening and rearrangement reactions under certain conditions.

Ring-Opening Reactions: The C2-C3 bond of the isatin core can be cleaved under specific conditions. For example, N-acylisatins are known to undergo facile ring-opening upon treatment with nucleophiles such as amines or alcohols. The N-ethyl group in this compound is not as activating as an N-acyl group, making the ring more stable. However, under forcing basic conditions (e.g., concentrated alkali), hydrolysis of the amide bond can occur, leading to the formation of the corresponding 2-amino-4,6-dibromophenylglyoxylic acid derivative.

Rearrangement Reactions: Isatin and its derivatives can undergo various rearrangement reactions. For instance, under certain acidic conditions, isatins can rearrange to form quinoline (B57606) derivatives. The Reformatsky reaction product of N-ethylisatin, upon hydrolysis, has been shown to convert to a quinolone acid acs.org. It is plausible that derivatives of this compound could undergo similar skeletal rearrangements to afford functionalized quinoline systems.

Functional Group Interconversions and Derivatization Strategies of the Ethyl Group

The N-ethyl group in this compound, while generally stable, presents potential for specific functional group interconversions, although direct transformations are not extensively documented for this specific molecule. The reactivity of N-alkyl groups in heterocyclic systems is often influenced by the electronic nature of the ring. In the case of the dibrominated isatin core, the electron-withdrawing nature of the bromine atoms and the dicarbonyl system can influence the reactivity of the adjacent ethyl group.

Strategies for the derivatization of the N-ethyl group can be theoretically explored through several chemical pathways, drawing parallels from the reactivity of other N-alkylated heterocyclic compounds.

One potential avenue for modification is C-H activation . This modern synthetic strategy allows for the direct functionalization of otherwise inert C-H bonds. In principle, the methyl or methylene (B1212753) C-H bonds of the N-ethyl group could be targeted for reactions such as oxidation, halogenation, or coupling reactions. However, achieving selectivity for the ethyl group's C-H bonds over other positions in the molecule would be a significant challenge.

Another theoretical approach is N-dealkylation , which would involve the removal of the ethyl group to yield 5,7-dibromo-1H-indole-2,3-dione. Various methods for N-dealkylation of amines and heterocyclic compounds are known, often involving harsh conditions that could potentially affect the sensitive isatin core.

It is important to note that the majority of research on isatin derivatives focuses on the N-alkylation to introduce various substituents, rather than the subsequent modification of the introduced alkyl group. semanticscholar.orgrsc.org This highlights a gap in the current understanding of the detailed reactivity of the N-ethyl moiety in this specific dibrominated isatin.

Oxidative and Reductive Transformations of this compound

The isatin core of this compound is susceptible to both oxidative and reductive transformations, primarily targeting the dicarbonyl functionality at the C2 and C3 positions. The presence of the electron-withdrawing bromine atoms can modulate the reactivity of these carbonyl groups.

Oxidative Transformations

Oxidation of the isatin ring system is a known transformation that can lead to the formation of isatoic anhydrides. This reaction typically involves cleavage of the C2-C3 bond. For N-alkylated isatins, this would result in the corresponding N-alkylated isatoic anhydride. While specific studies on the oxidation of this compound are not prevalent, the general reaction provides a predictable outcome.

Table 1: Potential Oxidative Transformation of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Hydrogen Peroxide, Peroxy acids | 6,8-dibromo-1-ethyl-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione |

The reaction conditions for such transformations typically involve the use of oxidizing agents like hydrogen peroxide or various peroxy acids. The electron-withdrawing nature of the bromine atoms may influence the reaction rate and the stability of the resulting isatoic anhydride.

Reductive Transformations

The reduction of the dicarbonyl groups in this compound offers a pathway to a variety of functionalized indole derivatives. The chemoselectivity of the reduction is a key aspect, as either one or both carbonyl groups can be targeted depending on the reducing agent and reaction conditions.

A common and selective reduction of the C3-keto group of isatins leads to the formation of 3-hydroxy-2-oxindoles. This transformation can be achieved using a variety of reducing agents. For instance, catalytic hydrogenation is a method employed for the reduction of isatins. nih.gov

Table 2: Potential Reductive Transformations of this compound

| Starting Material | Reducing Agent | Potential Product(s) |

| This compound | Sodium Borohydride (B1222165) | 5,7-dibromo-1-ethyl-3-hydroxyindolin-2-one |

| This compound | Stronger reducing agents (e.g., LiAlH4) | 5,7-dibromo-1-ethylindoline or other over-reduced products |

The use of milder reducing agents like sodium borohydride is expected to selectively reduce the C3-carbonyl group, yielding the corresponding 3-hydroxy-2-oxindole. mdma.ch The presence of the bulky bromine atoms at the C5 and C7 positions might sterically hinder the approach of the reducing agent, potentially affecting the reaction kinetics. More potent reducing agents could lead to the reduction of both carbonyl groups and potentially the aromatic ring, depending on the reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 5,7 Dibromo 1 Ethyl 1h Indole 2,3 Dione

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5,7-dibromo-1-ethyl-1H-indole-2,3-dione, the expected molecular formula is C₁₀H₇Br₂NO₂.

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this formula. A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region would exhibit a distinctive cluster of peaks with a 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺, providing strong evidence for the presence of two bromine atoms.

Table 1: Expected HRMS Data for C₁₀H₇Br₂NO₂

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | Value not available |

| [M+H]⁺ | Value not available |

Note: Specific experimental values for the monoisotopic mass and measured mass are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations of different nuclei, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms. The expected signals would correspond to the aromatic protons on the indole (B1671886) ring and the protons of the N-ethyl group.

The aromatic region would likely show two distinct signals for the protons at the C-4 and C-6 positions of the indole ring. Due to the substitution pattern, these protons would likely appear as doublets, with a small meta-coupling constant. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | Data not available | d | Data not available |

| H-6 | Data not available | d | Data not available |

| -NCH₂CH₃ | Data not available | q | Data not available |

Note: Experimentally determined chemical shifts and coupling constants are not available in the public domain.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals would be expected.

Key signals would include those for the two carbonyl carbons (C-2 and C-3) at the downfield end of the spectrum. The aromatic carbons would appear in the typical aromatic region, with the carbons directly attached to the bromine atoms (C-5 and C-7) showing characteristic shifts. The carbons of the ethyl group, the methylene (-CH₂) and methyl (-CH₃), would be observed in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | Data not available |

| C-3 (C=O) | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

| -NCH₂CH₃ | Data not available |

Note: Experimentally determined chemical shifts are not available in the public domain.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated aromatic carbons and the ethyl group carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring. The two carbonyl groups of the dione (B5365651) moiety would likely give rise to strong absorption bands in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would be expected to appear at lower wavenumbers.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (dione) | Data not available |

| C=C (aromatic) | Data not available |

| C-N | Data not available |

Note: Specific experimental absorption frequencies are not available in the public domain.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Analysis of the crystal structure of the closely related compound, 5-bromo-1-ethylindoline-2,3-dione, reveals that the indoline (B122111) ring system is nearly planar, with the ethyl group oriented nearly perpendicular to the ring. A similar planarity of the indole ring system would be expected for the dibrominated analogue. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding and π-π stacking.

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C=O, C-Br) | Data not available |

Note: Experimental crystallographic data for this specific compound are not available in the public domain.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

This section would have described the arrangement of molecules in the crystal lattice and detailed the specific non-covalent interactions, such as hydrogen and halogen bonds, that stabilize the crystalline structure.

Conformational Analysis in the Crystalline State

This subsection would have focused on the three-dimensional shape of the molecule as it exists in the crystal, including bond angles, torsion angles, and the planarity of the indole ring system.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to populate these sections.

Computational and Theoretical Investigations of 5,7 Dibromo 1 Ethyl 1h Indole 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For a molecule like 5,7-dibromo-1-ethyl-1H-indole-2,3-dione, DFT calculations could provide insights into its geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties such as enthalpy and Gibbs free energy. Such studies on related indole (B1671886) derivatives have been performed to understand their stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and polarizability. For this compound, analysis of the HOMO-LUMO gap would help in understanding its electron-donating and accepting capabilities, which is vital for predicting its behavior in chemical reactions. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be employed to predict NMR chemical shifts (¹H and ¹³C), which are invaluable for the structural elucidation of newly synthesized compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound over time. These simulations provide insights into the conformational flexibility of the molecule, particularly the orientation of the N-ethyl group relative to the indole ring. Understanding the accessible conformations is essential for predicting how the molecule might interact with biological targets.

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, these methods could predict its reactivity in various chemical transformations, such as nucleophilic or electrophilic substitution reactions. This information is valuable for designing synthetic routes and understanding the formation of potential byproducts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comnih.gov For a class of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with a measured biological activity, such as enzyme inhibition or cytotoxicity. nih.govnih.govresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. nih.govmdpi.commdpi.com While QSAR studies have been performed on various indole derivatives, specific models incorporating this compound would require experimental biological data for this compound. nih.govresearchgate.netmdpi.com

Lack of Publicly Available Research Hinders Analysis of this compound

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Specifically, there is no publicly accessible data from molecular docking studies detailing its interaction with biological macromolecules such as enzymes or receptors.

Comprehensive searches for research detailing the ligand-protein binding interactions, binding energetics, or the identification of key binding motifs for this compound have yielded no specific results. The scientific community has yet to publish studies focusing on the in-silico analysis of this particular molecule's potential as a ligand for biological targets.

While research exists for structurally related indole and isatin (B1672199) derivatives, the unique substitution pattern of an ethyl group at the 1-position and bromine atoms at the 5 and 7-positions of the indole ring system means that data from these related compounds cannot be accurately extrapolated to this compound. Computational studies such as molecular docking are highly sensitive to the specific chemical structure of the ligand, and therefore, require dedicated investigation for each unique compound.

Consequently, an analysis of the ligand-protein binding interactions, energetics, and the identification of key binding motifs for this compound cannot be provided at this time due to the absence of foundational research in the public domain. Further experimental and computational studies are necessary to elucidate the potential biological activity and interaction mechanisms of this compound.

Mechanistic Investigations of Biological Activities of 5,7 Dibromo 1 Ethyl 1h Indole 2,3 Dione and Its Derivatives Excluding Clinical Human Trials

In Vitro Enzyme Inhibition Profiling and Mechanistic Elucidation

The therapeutic efficacy of many small molecules lies in their ability to selectively inhibit enzymes that play a critical role in disease pathogenesis. Derivatives of 5,7-dibromo-1-ethyl-1H-indole-2,3-dione have been the subject of various enzymatic assays to elucidate their inhibitory potential and mechanisms of action.

Inhibition of Kinases (e.g., CDK2, GSK-3β, PI3K) and Associated Cellular Pathways

Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, making them attractive targets for therapeutic intervention, particularly in oncology. The isatin (B1672199) scaffold has been identified as a privileged structure in the design of kinase inhibitors.

Studies on bromo-isatin derivatives have demonstrated their potential as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov For instance, a series of novel oxindole (B195798)/benzofuran hybrids, which include a bromo-isatin moiety, exhibited potent dual inhibitory activity against both CDK2 and GSK-3β. nih.gov One of the most active compounds in this series, a bromo-isatin derivative, displayed an IC50 value of 37.80 nM against CDK2, which is comparable to the well-known kinase inhibitor staurosporine. nih.gov The same compound also potently inhibited GSK-3β with an IC50 of 32.09 nM. nih.gov This dual inhibition is considered a promising therapeutic strategy for cancer, as both kinases are implicated in uncontrolled cell proliferation. nih.gov

The general class of isatin derivatives has also been explored for GSK-3β inhibition, with several N-alkyl and 1,2,3-triazolic derivatives showing strong inhibitory activity. scielo.br Molecular docking studies suggest that these compounds bind to the ATP-binding site of GSK-3β, highlighting a potential mechanism of action for the broader class of isatin-based compounds. scielo.brnih.gov

Furthermore, while direct inhibition data for Phosphoinositide 3-kinase (PI3K) by this compound is not extensively documented, its derivatives have been shown to modulate the downstream Akt signaling pathway, which is a primary effector of PI3K. This indirect evidence suggests a potential role in the PI3K/Akt pathway, which is further discussed in section 6.2.2.

Table 1: Inhibitory Activities of Representative Bromo-Isatin Derivatives against CDK2 and GSK-3β

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Bromo-isatin derivative (5d) | CDK2 | 37.80 |

| Bromo-isatin derivative (5d) | GSK-3β | 32.09 |

| Staurosporine (Reference) | CDK2 | 38.50 |

Data sourced from a study on oxindole/benzofuran hybrids. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers. Its inhibition is a key mechanism for many anti-inflammatory drugs. Research has indicated that the isatin scaffold is a promising starting point for the development of COX-2 inhibitors. nih.gov

A study investigating the anti-inflammatory properties of isatin and its derivatives found that they can inhibit the expression of COX-2 in a mouse macrophage cell line. nih.gov This inhibition of COX-2 protein expression leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov While this study did not specifically test this compound, it provides a mechanistic basis for the potential anti-inflammatory and antitumor activities of isatin-based compounds through the modulation of the COX-2 pathway. nih.gov The indole (B1671886) moiety, a core component of the isatin structure, is also a well-known pharmacophore in the design of selective COX-2 inhibitors. nih.govnih.gov

α-Glucosidase and α-Amylase Inhibition Studies

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on structurally related indole-2,3-dione derivatives provides insights into their potential as inhibitors of these enzymes.

A study on a series of 3,3-di(indolyl)indolin-2-ones, which share the core indole-dione structure, investigated their inhibitory activity against α-glucosidase and α-amylase. One of the synthesized compounds, 3,3-Di(1-ethyl-1H-indole-3-yl)indolin-2-one, which is structurally similar to the title compound but lacks the dibromo substitution, was evaluated. The study found that many of the synthesized compounds exhibited higher inhibitory activity against α-glucosidase and lower activity against α-amylase compared to the standard drug, acarbose. This differential inhibition is considered advantageous as it may reduce the gastrointestinal side effects associated with non-selective inhibition.

Table 2: Percentage Inhibition of α-Glucosidase and α-Amylase by a Structurally Related Indole-2,3-dione Derivative

| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition |

|---|---|---|

| 3,3-Di(1-ethyl-1H-indole-3-yl)indolin-2-one (1c) | 45 ± 8 | 89 ± 3 |

| Acarbose (Reference) | 19 ± 5 | 90 ± 2 |

Inhibition was measured at a concentration of 50 μg/ml. Data is presented as mean ± SD (n=3).

Cellular Antiproliferative and Apoptotic Mechanism Studies in Cancer Cell Lines (In Vitro/In Vivo Non-Human)

The potential of this compound and its derivatives as anticancer agents has been a significant area of research. These investigations have focused on their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.

A novel series of 5,7-dibromoisatin analogs demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including colon (HT29), breast (MCF-7), lung (A549), and melanoma (UACC903). Several of these analogs displayed good in vitro anticancer activity in the micromolar range. Further mechanistic studies revealed that the antiproliferative effects of these compounds are linked to the induction of apoptosis.

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. A number of 5,7-dibromoisatin derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.

In a cell-free in vitro assay, representative 5,7-dibromoisatin analogs were evaluated for their ability to inhibit tubulin polymerization. The results indicated that these compounds effectively inhibit tubulin polymerization, with some analogs showing an inhibitory effect significantly better than the established anticancer drug vinblastine (B1199706) sulfate (B86663). This suggests that these 5,7-dibromoisatin derivatives act as microtubule-destabilizing agents, which can disrupt the mitotic spindle and lead to cell cycle arrest and apoptosis.

Akt Pathway Modulation and Other Signaling Cascade Interventions

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. The investigation of 5,7-dibromoisatin derivatives has revealed their ability to modulate this critical pathway.

Western blot analysis of cancer cells treated with these compounds showed a reduction in both the total levels and the phosphorylation state of Akt. The phosphorylation of Akt is a key step in its activation, so a reduction in phosphorylated Akt indicates a significant inhibition of the pathway. The demonstration that these 5,7-dibromoisatin analogs can act as dual inhibitors, targeting both tubulin polymerization and the Akt pathway, highlights a promising strategy for developing more effective anticancer agents. By simultaneously targeting two crucial cellular processes, these compounds may be more effective at overcoming drug resistance.

Induction of Apoptosis and Caspase Activation

The process of programmed cell death, or apoptosis, is a critical cellular pathway. A key family of cysteine proteases involved in executing apoptosis are caspases. nih.gov These enzymes are initially produced as inactive zymogens and require activation to initiate the apoptotic cascade. nih.gov The activation of effector caspases, such as caspase-3 and caspase-7, is carried out by initiator caspases like caspase-9. nih.gov

Isatin (1H-indole-2,3-dione) and its derivatives have been noted for their potential to induce apoptosis. Studies on various isatin derivatives have demonstrated their ability to trigger caspase-dependent apoptotic pathways in cancer cells. researchgate.net For instance, the activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of numerous cellular proteins and ultimately, cell death. researchgate.net Research has shown that certain isatin analogs can effectively induce apoptosis through the activation of caspase-3 and caspase-7. researchgate.net

While direct studies on this compound are limited in this specific context, the broader family of isatin derivatives, particularly those with halogen substitutions, are recognized for their pro-apoptotic effects. The mechanism often involves the activation of the intrinsic mitochondrial pathway, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates the executioner caspases-3 and -7. mdpi.comsigmaaldrich.com Isatin sulfonamides, for example, have been identified as selective inhibitors of caspases 3 and 7, highlighting the interaction of this chemical scaffold with key components of the apoptotic machinery. sigmaaldrich.com

The functional redundancy and distinct roles of caspase-3 and caspase-7 are also an important consideration. nih.gov While both are activated by initiator caspases and share some substrates, they also have non-redundant functions in apoptosis that can be cell type and stimulus-dependent. nih.gov The ability of isatin derivatives to modulate these caspases underscores their potential as regulators of apoptosis.

Impact on Tumor Suppressor Genes (e.g., p53 stabilization)

While direct evidence detailing the impact of this compound on tumor suppressor genes like p53 is not extensively documented, the broader class of indole derivatives has been a subject of interest in cancer research. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. Its stabilization is a key mechanism for inducing cell death in response to cellular stress.

The general framework of indole-based compounds in cancer therapy often involves interactions with pathways that are regulated by tumor suppressor genes. The induction of apoptosis, as discussed in the previous section, is a downstream effect of p53 activation. Therefore, it is plausible that the pro-apoptotic activities of isatin derivatives could be linked to the modulation of p53 or other tumor suppressor pathways. Further research is necessary to elucidate the specific interactions between this compound and tumor suppressor genes.

Antimicrobial Activities and Their Mechanistic Basis (Antibacterial, Antifungal, Antitubercular)

Indole and its derivatives are recognized for their significant pharmacological properties, including a broad spectrum of antimicrobial activities. eurekaselect.comnih.gov The isatin scaffold, in particular, has been extensively explored for the development of compounds with antibacterial, antifungal, and antitubercular properties. researchgate.net

Isatin derivatives have shown promising activity against various microorganisms. For example, certain indole-triazole derivatives have demonstrated significant antibacterial and antifungal potential, with minimum inhibitory concentration (MIC) values ranging from 3.125-50 µg/mL against tested strains. nih.gov The antimicrobial efficacy of these compounds is often attributed to the diverse functionalizable sites within the isatin structure. researchgate.net

The following table summarizes the antimicrobial activity of selected indole derivatives, providing an insight into the potential of this class of compounds.

| Compound Class | Activity Spectrum | Reported MIC Range | Reference |

|---|---|---|---|

| Indole-Triazole Derivatives | Antibacterial & Antifungal | 3.125-50 µg/mL | nih.gov |

| Aurone Derivatives | Antibacterial & Antifungal | As low as 0.78 µM | sciforum.net |

Inhibition of Microbial Enzyme Targets

A key mechanism underlying the antimicrobial action of indole derivatives is the inhibition of essential microbial enzymes. For instance, bacterial cystathionine (B15957) γ-lyase (bCSE), a primary producer of hydrogen sulfide (B99878) in pathogenic bacteria, has been identified as a target. nih.gov Inhibition of bCSE can significantly increase the susceptibility of bacteria to antibiotics. nih.gov Specific indole-based inhibitors have been developed that show high activity and selectivity against bCSE. nih.gov

Another class of enzymes targeted by isatin derivatives are carboxylesterases (CEs), which are involved in the metabolism of various xenobiotics. nih.gov Isatins with hydrophobic groups have been shown to be potent and specific inhibitors of CEs. nih.gov The inhibitory potency of these compounds is often correlated with their hydrophobicity. nih.gov

Disruption of Microbial Cellular Processes

Indole and its derivatives can disrupt various microbial cellular processes. For example, microbiota-produced indole metabolites have been found to disrupt mitochondrial function and inhibit the growth of certain parasites by reducing total cellular ATP and the membrane potential of the parasite's mitosome. nih.gov

Furthermore, some indole derivatives can affect bacterial biofilm formation. While some hydroxyindoles have been shown to inhibit biofilm formation in bacteria like E. coli, isatin (indole-2,3-dione) has been observed to stimulate biofilm formation in enterohemorrhagic E. coli (EHEC). nih.gov This effect is linked to the repression of indole synthesis and the induction of flagellar genes, leading to increased motility. nih.gov

Antiviral Mechanisms of Action (Excluding Human Viral Load or Clinical Outcomes)

The isatin scaffold has been a foundation for the development of various antiviral agents. researchgate.net Thiosemicarbazone derivatives of isatin, for instance, have demonstrated notable antiviral properties. researchgate.net

Research on novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones has shown their effectiveness against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Molecular modeling studies have been employed to understand the binding interactions of these compounds with viral proteins, such as HSV-1 glycoprotein (B1211001) B and D. nih.gov

A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were designed and synthesized as broad-spectrum antiviral agents, showing activity against influenza virus (H1N1), HSV-1, and coxsackievirus B3 (COX-B3). mdpi.com Quantitative PCR assays revealed that these compounds could decrease viral gene expression. mdpi.com

The antiviral action of some dione (B5365651) derivatives has been shown to be reversible upon removal of the drug from the cell culture medium. nih.gov

Receptor Binding and Modulation Studies (e.g., Monoamine Oxidase inhibition)

Isatin and its derivatives are known to interact with various receptors and enzymes, including monoamine oxidases (MAO). MAO-A and MAO-B are important enzymes in the metabolism of monoamine neurotransmitters. nih.gov

Several 5-(2-aminoethyl)-2,3-dihydroindole derivatives have been synthesized and identified as selective MAO-A inhibitors in vitro. nih.gov Some of these compounds also demonstrated potent and selective inhibition of MAO within specific nerve terminals in the brain in vivo. nih.gov

More recently, N-substituted indole-based analogs have been designed and evaluated as potential MAO-B inhibitors. researchgate.net Certain derivatives exhibited significant inhibitory activity against MAO-B with a competitive mode of inhibition. researchgate.net The search for dual-target ligands has also led to the development of compounds with both histamine (B1213489) H3 receptor affinity and MAO-B inhibitory activity. mdpi.com

The following table highlights the inhibitory activity of selected indole derivatives against MAO.

| Compound Series | Target | Activity | Reference |

|---|---|---|---|

| 5-(2-aminoethyl)-2,3-dihydroindole derivatives | MAO-A | Selective inhibitors | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Selective and competitive inhibitor | researchgate.net |

| Pyridazinobenzylpiperidine derivatives | MAO-B | Higher inhibition of MAO-B than MAO-A | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its related analogs, SAR investigations provide crucial insights into the molecular features required for their biological actions, particularly their anticancer mechanisms. These studies systematically modify the parent molecule and assess the resulting changes in activity, helping to elucidate interactions with biological targets and refine the development of more potent and selective agents.

Research into a series of 5,7-dibromoisatin analogs has been particularly informative for understanding their mechanism of action as potential anticancer agents. nih.gov The isatin (1H-indole-2,3-dione) core is a known scaffold for compounds that inhibit tubulin polymerization and various protein kinases. nih.gov By modifying the substituent at the N1 position of the 5,7-dibromoisatin core, researchers have explored how these changes affect cytotoxicity against various human cancer cell lines, providing clues about the underlying mechanisms. nih.gov

A key study synthesized a novel series of 5,7-dibromoisatin analogs with different alkyl chains at the N1 position, terminating in functional groups like thiocyanate (B1210189) or selenocyanate (B1200272). nih.gov The objective was to evaluate them as dual inhibitors of tubulin polymerization and the Akt signaling pathway. nih.gov The cytotoxic activities of these compounds were tested against four human cancer cell lines: colon (HT29), breast (MCF-7), lung (A549), and melanoma (UACC903). nih.gov

The findings reveal distinct patterns based on the N1-substituent, highlighting the importance of this position for activity and selectivity.

Key SAR observations include:

Influence of the Terminal Functional Group: Analogs containing a selenocyanate group (compounds 5 , 9 , and 12 ) were the most potent compounds against the MCF-7 breast cancer cell line. nih.gov This suggests that the selenium atom may play a critical role in the mechanism of action within this specific cell type, possibly through enhanced interactions with target proteins or by inducing oxidative stress.

Impact of Chain Length and Linker: The length and nature of the alkyl chain connecting the isatin core to the terminal group also modulate activity. For instance, analogs 6 , 11 , and 13 showed good activity against the HT29 human colon cancer cell line, with IC50 values in the 1 µM range. nih.gov This indicates that specific chain lengths and conformations are optimal for interacting with the biological targets in colon cancer cells.

General Cytotoxicity: The presence of the two bromine atoms at the C5 and C7 positions of the isatin ring is generally associated with enhanced biological activity, a feature leveraged in the design of these analogs.

These SAR studies suggest that the anticancer mechanism of these 5,7-dibromoisatin derivatives is multifactorial. The N1-substituent is a key determinant of both potency and cancer cell line selectivity. The superior activity of selenocyanate-containing compounds in breast cancer cells points towards a specific mechanistic pathway that can be exploited for targeted therapy. By correlating these structural modifications with biological outcomes, researchers gain a clearer picture of how these compounds exert their effects at a molecular level, paving the way for the rational design of new derivatives with improved therapeutic profiles. nih.gov

Interactive Data Table: Cytotoxicity of 5,7-Dibromoisatin Derivatives

The table below summarizes the in vitro cytotoxicity (IC50 in µM) of selected N1-substituted 5,7-dibromoisatin analogs against various human cancer cell lines. nih.gov

| Compound Name | N1-Substituent | HT29 (Colon) | MCF-7 (Breast) | A549 (Lung) | UACC903 (Melanoma) |

| 4 | 3'-thiocyanatopropyl | >20 | >20 | >20 | >20 |

| 5 | 3'-selenocyanatopropyl | 3.1 | 0.4 | 2.1 | 3.3 |

| 6 | 4'-(N-maleimidobutyl) | 1.0 | 2.4 | 2.2 | 2.2 |

| 9 | 4'-(N-propargylamido-4-selenocyanatobutanoate) | 3.5 | 0.9 | 3.3 | 3.8 |

| 11 | 4'-(N-propargylamido-butanoate) | 1.3 | 5.8 | 3.1 | 4.6 |

| 12 | 4'-(N-propargylamido-6-selenocyanatohexanoate) | 3.6 | 0.7 | 2.8 | 3.2 |

| 13 | 4'-(N-propargylamido-hexanoate) | 1.1 | 3.6 | 2.5 | 3.4 |

Exploration of Potential Applications of 5,7 Dibromo 1 Ethyl 1h Indole 2,3 Dione As a Research Tool and Chemical Intermediate

Building Block in the Synthesis of Complex Heterocyclic Compounds

The unique structural features of 5,7-dibromo-1-ethyl-1H-indole-2,3-dione, particularly the presence of a reactive ketone group at the C3 position and an electrophilic C2 carbonyl, make it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. nih.govresearchgate.net The electron-withdrawing nature of the bromine substituents can further enhance the reactivity of the carbonyl groups, making it a potent substrate for various chemical transformations.

The general synthetic utility of isatin (B1672199) and its derivatives is well-documented, and by extension, this compound is poised to be a key starting material for constructing intricate molecular architectures. nih.gov Its application in multicomponent reactions, cycloaddition reactions, and condensation reactions opens avenues for the creation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net

Indirubin (B1684374) and tryptanthrin (B1681603) are naturally occurring indole (B1671886) alkaloids renowned for their significant biological activities. researchgate.netarkat-usa.org The synthesis of derivatives of these compounds is a focal point of medicinal chemistry research. Isatins are crucial building blocks in the synthesis of both indirubin and tryptanthrin analogues. nih.govpleiades.online

Indirubin derivatives are typically synthesized through the condensation of an isatin derivative with an indoxyl derivative. researchgate.netresearchgate.netsapub.orgsci-hub.se In this context, this compound can be envisioned to react with a suitable indoxyl to yield novel, halogenated indirubin analogues. The bromine atoms would likely influence the electronic properties and biological activity of the resulting indirubin derivative.

Tryptanthrin derivatives can be synthesized through the oxidative coupling of isatins. pleiades.online The reaction of this compound under oxidative conditions could lead to the formation of di- and tetra-brominated tryptanthrin derivatives. uc.pt These halogenated tryptanthrins would be of interest for structure-activity relationship studies in the development of new therapeutic agents.

Table 1: Potential Synthesis of Indirubin and Tryptanthrin Derivatives from this compound

| Target Compound Family | General Synthetic Strategy | Role of this compound |

| Indirubin Derivatives | Condensation with indoxyl derivatives | Provides the isatin core with bromine substituents. |

| Tryptanthrin Derivatives | Oxidative coupling | Acts as the isatin precursor for dimerization. |

Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole (B195798) core. researchgate.netnih.gov They are prevalent in numerous natural products and exhibit a wide range of biological activities. The synthesis of spirooxindoles often involves the reaction of isatin derivatives with various substrates in cycloaddition or multicomponent reactions. acs.orgbeilstein-journals.orgrsc.org

The reactive C3-carbonyl group of this compound makes it an ideal substrate for the construction of spirooxindole frameworks. For instance, in a [3+2] cycloaddition reaction, an azomethine ylide generated from an amino acid and an aldehyde can react with the C3-carbonyl of the isatin derivative to form a spiro-pyrrolidinyl-oxindole. The specific isatin derivative, this compound, can be utilized in such reactions to generate novel spirooxindoles with bromine atoms on the aromatic ring. These halogenated spirooxindoles could exhibit unique biological profiles.

Table 2: Representative Methods for Spirooxindole Synthesis Applicable to this compound

| Reaction Type | Reactants with Isatin Derivative | Resulting Spirooxindole |

| [3+2] Cycloaddition | Azomethine ylides | Spiro-pyrrolidinyl-oxindoles |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Spiro-fused carbocycles/heterocycles |

| Michael Addition | Michael donors | Spiro-fused ring systems |

Ligands and Organocatalysts in Asymmetric Synthesis (General for isatins)

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Isatin derivatives have emerged as versatile scaffolds for the design of such molecules. researchgate.netacs.org The rigid structure of the isatin core, combined with the potential for substitution at various positions, allows for the creation of a diverse range of chiral environments.

While specific applications of this compound as a ligand or organocatalyst have not been extensively reported, its structural features suggest significant potential. The nitrogen atom of the isatin ring can act as a coordinating atom for metal catalysts, and the introduction of chiral auxiliaries at the N1 position or through reactions at the C3 position can lead to the formation of effective chiral ligands. nih.gov

Furthermore, isatin-derived compounds have been employed as organocatalysts in various asymmetric transformations. researchgate.netacs.orgnih.gov For example, isatin-based thiourea (B124793) derivatives have been used to catalyze asymmetric Michael additions. The presence of the bromine atoms in this compound could influence the electronic properties and catalytic activity of such organocatalysts.

Development of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are indispensable tools for the detection and imaging of biologically and environmentally important species. nih.gov The isatin scaffold has been identified as a promising platform for the development of such sensory molecules. bohrium.comresearchgate.netrsc.orgd-nb.infoacs.orgnih.govacs.org The inherent spectroscopic properties of the isatin core can be modulated by the introduction of various functional groups, leading to changes in fluorescence or color upon interaction with specific analytes. nih.gov